1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
Description
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic urea derivative featuring a 4-fluorobenzyl group and a di-substituted ethyl moiety bearing furan-2-yl and thiophen-3-yl heterocycles. Its molecular formula is C₁₉H₁₇FN₂O₃S (MW: 372.41 g/mol) .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-5-3-13(4-6-15)10-20-18(22)21-11-16(14-7-9-24-12-14)17-2-1-8-23-17/h1-9,12,16H,10-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXPUDUBWPCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine, 2-furylacetic acid, and 3-thiopheneacetic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ureas with Heterocyclic Moieties
(a) 1-(2-Chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea (C₁₆H₁₅ClN₄OS, MW: 346.83 g/mol)
- Key Differences :
- Replaces the 4-fluorophenylmethyl group with a 2-chlorophenyl substituent.
- Substitutes the furan-2-yl group with a pyrazole ring.
- Pyrazole introduces additional hydrogen-bonding sites, which may enhance solubility but reduce metabolic stability compared to furan.
(b) 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea (C₁₅H₁₇ClN₂O₂S, MW: 324.8 g/mol)
- Key Differences :
- Contains a 2-chloro-4-methylphenyl group instead of 4-fluorophenylmethyl.
- Features a thiophen-3-ylmethyl substituent and a hydroxyethyl group.
- Implications :
- Hydroxyethyl group improves hydrophilicity, which may enhance bioavailability.
- Methyl substitution on the phenyl ring could increase steric hindrance, affecting target engagement.
(c) 1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]urea (C₁₇H₂₅FN₂O₃, MW: 324.4 g/mol)
- Key Differences :
- Retains the 4-fluorophenyl group but substitutes the heterocycles with a methoxyethyl and hydroxymethylcyclohexyl group.
- Implications: Methoxyethyl group may enhance metabolic resistance.
Thiourea Analogs
3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea (C₂₅H₂₃FN₄O₂S, MW: 470.54 g/mol)
- Key Differences :
- Replaces the urea carbonyl with a thiourea (C=S) group.
- Incorporates an indole moiety instead of thiophen-3-yl.
- Implications :
- Thiourea’s sulfur atom increases lipophilicity and may alter hydrogen-bonding patterns.
- Indole’s aromatic system could enhance π-π stacking interactions with biological targets.
Ureas with Pyridine or Benzodiazepine Moieties
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (C₂₀H₁₅ClF₃N₃OS, MW: 443.86 g/mol)
- Key Differences :
- Substitutes furan and thiophene with a pyridine-thioether group.
- Contains a trifluoromethyl group for enhanced electronegativity.
- Implications :
- Pyridine’s nitrogen atom may improve water solubility.
- Trifluoromethyl group increases metabolic stability and membrane permeability.
Biological Activity
The compound 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic urea derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a fluorophenyl group, a furan ring, and a thiophene moiety, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the thiophene and furan rings have shown cytotoxic effects against various cancer cell lines.
- Mechanism : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as tyrosinase and other metabolic enzymes. A specific study highlighted that compounds with a fluorobenzylidene substituent inhibited melanogenesis in melanoma cells by reducing tyrosinase activity without affecting its mRNA levels, suggesting a targeted degradation mechanism .
Antioxidant Properties
Antioxidant assays have demonstrated that urea derivatives can scavenge free radicals effectively. The presence of the furan and thiophene rings enhances electron donation capabilities, contributing to their antioxidant potential.
- Case Study : In a comparative analysis, compounds similar to 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea exhibited significant inhibition of lipid peroxidation, indicating strong antioxidant activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has shown that derivatives with similar frameworks exhibit activity against various bacterial strains.
- Findings : A related study found that certain fluorinated compounds displayed notable antibacterial effects against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
